molecular formula C13H20N4 B1491747 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine CAS No. 1542049-54-6

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1491747
CAS RN: 1542049-54-6
M. Wt: 232.32 g/mol
InChI Key: PCRYCMFVAVHXIX-UHFFFAOYSA-N
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Description

Azepan-1-yl is a part of various compounds with potential pharmacological and therapeutic applications. It’s often used in the synthesis of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Azepan-1-yl compounds typically contain a seven-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving azepan-1-yl compounds can vary widely depending on the other functional groups present in the molecule. For instance, azepan-1-yl compounds can undergo reactions such as substitution, addition, or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For instance, 1-(azepan-1-yl)ethan-1-one has a molecular weight of 141.21 and is a liquid at room temperature .

Scientific Research Applications

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-aminel-2-cyclopropylpyrimidine-4-amine has a wide range of applications in scientific research. It is used as a reagent in various biochemical and physiological studies, such as the study of enzyme activity, cellular signaling, and protein-protein interactions. It is also used as a tool for exploring the structure-activity relationships of various biological molecules. Furthermore, this compound can be used to study the structure and function of various proteins and their interactions with other molecules.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-aminel-2-cyclopropylpyrimidine-4-amine is not fully understood. However, it is believed that this compound interacts with biological molecules via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Furthermore, it is believed that the cyclopropyl group of this compound can form a hydrophobic pocket, which is believed to be important for its biological activity.
Biochemical and Physiological Effects
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-aminel-2-cyclopropylpyrimidine-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, phosphodiesterase-4, and cytochrome P450. Furthermore, it has been shown to modulate the activity of various receptors, such as the serotonin, dopamine, and histamine receptors. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-aminel-2-cyclopropylpyrimidine-4-amine in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Furthermore, it is a relatively small molecule that can easily penetrate cells and interact with biological molecules. However, the main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-aminel-2-cyclopropylpyrimidine-4-amine. One potential direction is to further explore its mechanism of action and to develop new methods for synthesizing it. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Furthermore, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore its potential applications in biotechnology, such as its potential use as a reagent for protein engineering.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, how it’s used, and the amount of exposure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRYCMFVAVHXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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